N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

High-Throughput Screening Target Engagement Negative Control Validation

N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-38-7, PubChem CID is a synthetic small molecule (C15H16N2O5S, MW 336.4 g/mol) comprising a 2,6-dimethyl-3,5-dioxothiomorpholine core linked via an acetamide bridge to a 1,3-benzodioxole moiety. The compound has been evaluated across 19 high-throughput screening (HTS) assays deposited in PubChem, yielding uniformly inactive outcomes against a diverse panel of targets including S1P3, PPARγ, Ras-family GTPases (Rac, Rab7, Ras, Rab2, Cdc42), and others.

Molecular Formula C15H16N2O5S
Molecular Weight 336.36
CAS No. 868215-38-7
Cat. No. B2924506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide
CAS868215-38-7
Molecular FormulaC15H16N2O5S
Molecular Weight336.36
Structural Identifiers
SMILESCC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C15H16N2O5S/c1-8-14(19)17(15(20)9(2)23-8)6-13(18)16-10-3-4-11-12(5-10)22-7-21-11/h3-5,8-9H,6-7H2,1-2H3,(H,16,18)
InChIKeyWBIWXOYFBIBKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-38-7): Core Chemical Identity and Screening Provenance


N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-38-7, PubChem CID 4106879) is a synthetic small molecule (C15H16N2O5S, MW 336.4 g/mol) comprising a 2,6-dimethyl-3,5-dioxothiomorpholine core linked via an acetamide bridge to a 1,3-benzodioxole moiety [1]. The compound has been evaluated across 19 high-throughput screening (HTS) assays deposited in PubChem, yielding uniformly inactive outcomes against a diverse panel of targets including S1P3, PPARγ, Ras-family GTPases (Rac, Rab7, Ras, Rab2, Cdc42), and others [2]. This broad inactivity fingerprint distinguishes it from structurally related thiomorpholine-dioxide acetamides that have demonstrated measurable target engagement, making its well-characterized negative profile a valuable baseline for structure-activity relationship (SAR) studies and assay validation [2].

Why Generic Substitution Fails for 868215-38-7: Structural Determinants of Target Engagement in Dioxothiomorpholine Acetamides


In-class dioxothiomorpholine acetamides are not interchangeable because subtle variations in the thiomorpholine ring substitution pattern and the N-aryl acetamide moiety profoundly alter target binding. The 2,6-dimethyl substitution on the thiomorpholine ring of 868215-38-7 constrains the ring conformation and modulates the spatial presentation of the acetamide linker relative to analogs bearing 2,6-diethyl, 2-methyl, or unsubstituted thiomorpholine-dioxide cores [1]. Concurrently, the 1,3-benzodioxol-5-yl group introduces a specific hydrogen-bond acceptor and steric profile distinct from phenyl, substituted phenyl, or naphthyl variants found in related compounds. These structural differences translate into binary target-engagement outcomes: while close analogs with alternative N-aryl groups (e.g., 3-chlorophenyl, naphthalen-1-yl) or altered thiomorpholine substitution have been reported to show cellular activity in the low-micromolar range, 868215-38-7 exhibits a broad inactivity fingerprint across 19 HTS assays [2]. Generic substitution without explicit, assay-matched comparative data therefore carries a high risk of introducing unintended activity or—conversely—losing the well-characterized negative-control utility that 868215-38-7 uniquely provides.

Quantitative Evidence Guide: Head-to-Head Differentiation of 868215-38-7 Against Closest Structural Analogs


Broad-Spectrum Target Inactivity: 868215-38-7 vs. Structurally Related Dioxothiomorpholine Acetamides in HTS Panels

868215-38-7 was tested in 19 distinct PubChem HTS assays spanning GPCRs (S1P3), nuclear receptors (PPARγ), and small GTPases (Rac, Rab7, Ras, Rab2, Cdc42) and returned an 'Inactive' call in every assay [1]. In contrast, close structural analogs bearing different N-aryl substituents—specifically N-(3-chlorophenyl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide and 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(naphthalen-1-yl)acetamide—have been reported by vendors to exhibit cytotoxic IC50 values in the 10–20 µM range against MCF-7, A549, and HeLa cell lines, though these data originate from non-peer-reviewed technical datasheets and lack direct assay overlap with the PubChem HTS panel . This binary active/inactive contrast, while limited by non-overlapping assay conditions, suggests that the 1,3-benzodioxol-5-yl group of 868215-38-7 confers a distinct target-selectivity profile relative to chlorophenyl or naphthyl congeners sharing the identical 2,6-dimethyl-3,5-dioxothiomorpholine core.

High-Throughput Screening Target Engagement Negative Control Validation SAR

Molecular Formula Isomerism and Target Selectivity: 868215-38-7 vs. hCAII-IN-8 (CAS 952306-80-8)

868215-38-7 shares the identical molecular formula (C15H16N2O5S, MW 336.36) with hCAII-IN-8 (CAS 952306-80-8; 3,4-dimethoxy-N-(3-sulfamoylphenyl)benzamide), yet these constitutional isomers display radically different target-engagement profiles. hCAII-IN-8 is a highly selective carbonic anhydrase II (hCA II) inhibitor with an IC50 of 0.18 µM and no cytotoxicity toward HEK-293T cells at 100 µM . By contrast, 868215-38-7 was inactive against all targets screened in PubChem HTS assays, including S1P3 and PPARγ, and no carbonic anhydrase inhibition data have been reported for this compound [1]. This isomer pair provides a powerful tool for probing how the spatial arrangement of identical atoms—a 2,6-dimethyl-3,5-dioxothiomorpholine-acetamide-benzodioxole architecture versus a dimethoxybenzamide-sulfamoylphenyl scaffold—dictates target recognition.

Carbonic Anhydrase Inhibition Isomeric Selectivity Off-Target Profiling Medicinal Chemistry

Thiomorpholine Ring Substitution Impact: 2,6-Dimethyl (868215-38-7) vs. Unsubstituted Dioxothiomorpholine Analog (CAS 868215-11-6)

The presence of 2,6-dimethyl groups on the thiomorpholine ring of 868215-38-7 distinguishes it from N-(1,3-benzodioxol-5-yl)-2-(3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-11-6), which lacks these methyl substituents [1]. The unsubstituted analog has been reported by vendors to exhibit COX-1 inhibition (IC50 = 20 µM) and COX-2 inhibition (IC50 = 25 µM), whereas 868215-38-7 has no reported COX inhibitory activity and was uniformly inactive in PubChem HTS assays . The 2,6-dimethyl substitution introduces additional steric bulk and increases lipophilicity (XLogP3 = 1.5 for 868215-38-7), which may restrict the conformational flexibility of the thiomorpholine ring and alter the presentation of the acetamide carbonyl and the benzodioxole ring to potential biological targets. However, because COX inhibition data for 868215-38-7 are absent, a direct quantitative comparison is not possible; the differentiation is inferred from the distinct substitution pattern.

Structure-Activity Relationship Thiomorpholine Conformation Ligand Efficiency Drug Design

Physicochemical Differentiation: Calculated Properties of 868215-38-7 vs. In-Class Analogs for CNS Exposure and Solubility Considerations

868215-38-7 has calculated physicochemical properties—XLogP3 = 1.5, hydrogen bond donor count = 1, hydrogen bond acceptor count = 6, rotatable bond count = 3, and topological polar surface area (TPSA) = 76.1 Ų—placing it within favorable oral drug-likeness space (Lipinski Rule of 5 compliant) [1]. Compared to N-(naphthalen-1-yl) analogs (XLogP3 ≈ 3.7, TPSA ≈ 65.7 Ų, rotatable bonds = 6), 868215-38-7 exhibits lower lipophilicity and reduced rotational freedom, which may confer superior aqueous solubility and a distinct permeability profile. Furthermore, its TPSA of 76.1 Ų falls within the range empirically associated with blood-brain barrier penetration (typically <90 Ų), whereas the higher lipophilicity of naphthyl analogs may increase plasma protein binding and metabolic clearance. These computed differences, while not directly validated by experimental ADME data for 868215-38-7, provide a rational basis for prioritizing this compound in CNS-targeted screening cascades over more lipophilic in-class alternatives.

Physicochemical Profiling CNS Drug Design Solubility Permeability

Optimal Deployment Scenarios for N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide (CAS 868215-38-7) in Research and Procurement


Validated Negative Control for HTS and SAR Counter-Screening Panels

The compound's documented inactivity across 19 PubChem HTS assays—spanning GPCRs, nuclear receptors, and small GTPases—makes it an empirically validated negative control for laboratories running target-based or phenotypic screening cascades [1]. Unlike vehicle-only controls, 868215-38-7 controls for non-specific compound interference, aggregation, or assay artifacts without introducing target-specific pharmacology. Procurement of this compound as a dedicated negative control standard enables rigorous SAR deconvolution when active hits from the same chemical series are identified.

Isomer Pair Counter-Screening in Carbonic Anhydrase Drug Discovery Programs

As a constitutional isomer of the potent hCA II inhibitor hCAII-IN-8 (IC50 = 0.18 µM), 868215-38-7 provides a structurally matched inactive comparator for selectivity profiling . Medicinal chemistry teams advancing carbonic anhydrase inhibitor programs can use 868215-38-7 to confirm that observed hCA inhibition is scaffold-specific rather than a promiscuous property of the C15H16N2O5S isomer family. This application is particularly relevant for academic labs and biotechs developing isoform-selective CA inhibitors for glaucoma, epilepsy, or cancer.

CNS-Focused Fragment or Lead-Like Library Member with Favorable Computed Brain Penetration Properties

With a computed TPSA of 76.1 Ų, XLogP3 of 1.5, and only three rotatable bonds, 868215-38-7 occupies a favorable region of CNS drug-like property space [1]. Research organizations building CNS-oriented screening libraries can include this compound as a low-molecular-weight (336.4 Da) member with a physicochemical profile predictive of blood-brain barrier permeability. Its availability as a single, well-characterized entity—rather than as part of an undefined mixture—enables reliable follow-up studies.

Thiomorpholine SAR Template for Systematic Ring Substitution Studies

The 2,6-dimethyl-3,5-dioxothiomorpholine core of 868215-38-7 provides a defined starting point for systematic medicinal chemistry exploration [1]. Compared to the unsubstituted dioxothiomorpholine analog (which shows COX-1/COX-2 activity), the dimethyl substitution pattern of 868215-38-7 allows SAR teams to probe the steric and conformational requirements for target engagement by synthesizing and testing mono-methyl, diethyl, or spiro-cyclic variants. Procurement of 868215-38-7 as a reference standard for this SAR campaign ensures batch-to-batch consistency and enables meaningful comparison of newly synthesized analogs.

Quote Request

Request a Quote for N-(2H-1,3-benzodioxol-5-yl)-2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.